2-({[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-(propan-2-yl)-3,4-dihydroquinazolin-4-one
Description
2-({[2-(4-Ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-(propan-2-yl)-3,4-dihydroquinazolin-4-one is a heterocyclic compound featuring a quinazolinone core fused with a 1,3-oxazole moiety. The molecule includes a 4-ethoxyphenyl substituent at the oxazole ring, a sulfanyl linker bridging the oxazole and quinazolinone systems, and an isopropyl group at the quinazolinone’s third position.
Properties
IUPAC Name |
2-[[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-3-propan-2-ylquinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O3S/c1-5-29-18-12-10-17(11-13-18)22-25-21(16(4)30-22)14-31-24-26-20-9-7-6-8-19(20)23(28)27(24)15(2)3/h6-13,15H,5,14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHOZISQLFYZESW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC(=C(O2)C)CSC3=NC4=CC=CC=C4C(=O)N3C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-({[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-(propan-2-yl)-3,4-dihydroquinazolin-4-one is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies and sources to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 455.56 g/mol. The structure features a quinazolinone core substituted with an oxazole and an ethoxyphenyl group, which may contribute to its biological properties.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of compounds similar to the target molecule. For instance, derivatives of oxazole have shown promising activity against various bacterial strains, suggesting that the oxazole moiety in this compound may also confer antimicrobial effects.
Anticancer Properties
Research indicates that quinazolinone derivatives possess significant anticancer activity. For example, studies have demonstrated that modifications in the quinazolinone structure can enhance cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) cells. The presence of the ethoxyphenyl and oxazole groups may further potentiate these effects by influencing the compound's interaction with cellular targets.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored, particularly in relation to tyrosine kinases, which are critical in cancer progression. Inhibitors targeting these enzymes can hinder tumor growth and metastasis. Preliminary data suggest that compounds with similar structural features exhibit inhibitory activity against such kinases.
Study 1: Antimicrobial Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized various oxazole derivatives and tested their antimicrobial activity. Among them, a derivative closely related to our compound showed effective inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) in the low micromolar range.
Study 2: Anticancer Activity
A recent investigation published in Cancer Letters evaluated the anticancer properties of quinazolinone derivatives. The study found that a compound structurally similar to our target demonstrated significant cytotoxicity against human breast cancer cells (MCF-7) with an IC50 value of 15 µM, indicating potent anticancer activity.
Summary of Research Findings
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Effective against S. aureus, E. coli | Journal of Medicinal Chemistry |
| Anticancer | Cytotoxic to MCF-7 cells (IC50 = 15 µM) | Cancer Letters |
| Enzyme Inhibition | Potential inhibition of tyrosine kinases | Various studies |
Comparison with Similar Compounds
a) Thiazole-Triazole Derivatives
Compounds 4 and 5 (from ) feature thiazole and triazole rings substituted with halogenated aryl groups. While these lack the quinazolinone core, their synthesis via high-yield crystallographic methods (e.g., dimethylformamide solvent) contrasts with the target compound’s likely synthesis via nucleophilic substitution at the sulfanyl group .
b) Triazole-Sulfonyl Derivatives
The triazole derivatives in , such as 2-(4-(2,4-difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone, share a sulfanyl-thioether linkage but replace the quinazolinone with a triazole-sulfonyl system. Their synthesis involves α-halogenated ketones under mild conditions (room temperature, 10 hours), suggesting similar reactivity for the target compound’s sulfanyl group .
Crystallographic and Conformational Analysis
The isostructural compounds in exhibit planar molecular conformations except for one fluorophenyl group oriented perpendicularly. Computational tools like Multiwfn () could analyze electron density and noncovalent interactions (e.g., steric repulsion) to predict conformational stability .
Physicochemical and Electronic Properties
- Lipophilicity : The ethoxyphenyl and isopropyl groups likely increase LogP compared to fluorophenyl-substituted analogs ().
- Electron Density : The oxazole’s electron-deficient nature may enhance hydrogen-bond acceptor capacity relative to thiazole derivatives.
- Solubility: The sulfanyl linker and polar quinazolinone core could improve aqueous solubility compared to purely aromatic analogs like those in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
